molecular formula C20H17ClN2O5 B4563840 2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid

2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid

Cat. No.: B4563840
M. Wt: 400.8 g/mol
InChI Key: NKSUACMNHDUBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C20H17ClN2O5 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0825993 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling Techniques

Research on compounds with structural similarities, such as chlorobenzoic acids and their derivatives, has focused on synthesis methods and labeling techniques. For example, the synthesis of carbon-14 and tritium-labelled 4-amino-3-(4-chlorophenyl)-butyric acid demonstrates the interest in creating labeled compounds for tracing and study purposes in biochemical and pharmaceutical research (Küng et al., 1983). Such techniques could potentially be applied to the compound for its study in similar contexts.

Solubility and Thermodynamic Modeling

The study of solubility and thermodynamic properties of chlorobenzoic acids in various solvents is crucial for understanding their behavior in different environments, which is essential for the development of pharmaceuticals and materials science. Research on 2-amino-4-chlorobenzoic acid, for example, explores its solubility in different organic solvents and provides a foundation for purifying and processing related compounds (Li et al., 2017).

Metal-Organic Frameworks (MOFs)

The use of amino-substituted benzoic acids in the development of metal-organic frameworks (MOFs) for gas storage, separation, and catalysis is a growing area of research. The functionalization of MOFs through post-synthetic modification introduces new functionalities, enabling the creation of materials with tailored properties for specific applications. Research in this area highlights the potential for compounds like 2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid to contribute to the development of novel materials (Wang et al., 2009).

Properties

IUPAC Name

2-[(2-butyl-1,3-dioxoisoindole-5-carbonyl)amino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-2-3-8-23-18(25)13-6-4-11(9-15(13)19(23)26)17(24)22-16-10-12(21)5-7-14(16)20(27)28/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSUACMNHDUBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Reactant of Route 5
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid

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